molecular formula C20H19NO4 B2973928 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 1932610-83-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No. B2973928
CAS RN: 1932610-83-7
M. Wt: 337.375
InChI Key: LQVPKLDMKLANJH-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid” is a derivative of cyclobutane . The IUPAC name for this compound is (1R,3S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}cyclopentanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring attached to a carboxylic acid group and an amine group that is further connected to a fluorenylmethyloxycarbonyl (Fmoc) group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . It appears as a solid at room temperature . The InChI key for this compound is LYMLSPRRJWJJQD-UHFFFAOYSA-N .

Scientific Research Applications

1. Positron Emission Tomography (PET) Tracer Development

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), derived from a similar structure, has been synthesized for use in positron emission tomography (PET). This new tumor-avid amino acid shows potential for tumor delineation in PET scans, aiding in more precise cancer diagnosis and treatment planning (Shoup & Goodman, 1999).

2. Synthesis of β-Dipeptides

Research has been conducted on the efficient synthesis of derivatives of cyclobutane-based β-amino acids. These β-amino acids have been self-condensed and coupled to provide enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, the first of their kind. This opens up new avenues in peptide research and drug design (Izquierdo et al., 2002).

3. Nanotechnology and Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure, have been used as surfactants for carbon nanotubes. These surfactants are transformed into enzymatically activated ones that create homogeneous aqueous nanotube dispersions under constant and physiological conditions, highlighting their potential in nanotechnology applications (Cousins et al., 2009).

4. Synthesis of Complex Cyclobutane Derivatives

Research into the synthesis, structures, and dimerizations of complex cyclobutane derivatives, including those related to fluorenyl groups, has been conducted. These studies contribute to the understanding of the chemical properties of these compounds, which can be relevant in various scientific fields, such as organic chemistry and material science (Banide et al., 2008).

5. Development of Oligomers for Medical Applications

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, similar in structure, have been synthesized and incorporated into oligomers varying in length. This leads to the development of novel oligomers that have potential applications in biomedical research, such as drug delivery systems (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKLDMKLANJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

CAS RN

1932610-83-7, 1935557-50-8, 1993278-82-2
Record name (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
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Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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